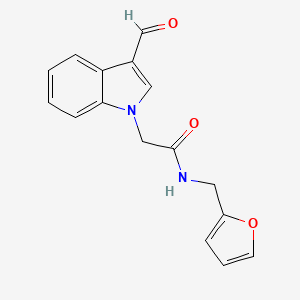

2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(3-formylindol-1-yl)-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c19-11-12-9-18(15-6-2-1-5-14(12)15)10-16(20)17-8-13-4-3-7-21-13/h1-7,9,11H,8,10H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIMWOBHMICDZEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CO3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354954 | |

| Record name | 2-(3-Formyl-1H-indol-1-yl)-N-[(furan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347319-95-3 | |

| Record name | 2-(3-Formyl-1H-indol-1-yl)-N-[(furan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide synthesis pathway

An In-Depth Technical Guide to the Synthesis of 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of this compound, a substituted indole derivative of interest in medicinal chemistry and drug development. Indole scaffolds are privileged structures in numerous pharmaceuticals, and their functionalization is a key aspect of modern synthetic chemistry.[1] This document outlines a reliable four-step synthetic pathway, beginning with readily available starting materials. The described protocols are grounded in established chemical principles, including the Vilsmeier-Haack reaction, N-alkylation of heterocyclic amines, ester saponification, and amide bond formation. Each section provides not only a detailed experimental procedure but also the underlying chemical rationale, mechanistic insights, and critical process parameters essential for successful replication and optimization.

Introduction and Strategic Overview

The target molecule, this compound, incorporates three key structural motifs: an indole-3-carboxaldehyde core, an N-acetic acid linker, and a terminal N-furfuryl amide. Derivatives of indole acetic acid are widely explored for their biological activities.[2][3][4][5] The presence of the formyl group provides a reactive handle for further derivatization, while the furan moiety can modulate pharmacokinetic properties.

Our synthetic strategy is designed as a linear sequence that builds complexity in a controlled manner. The pathway commences with the C3-formylation of indole, followed by N1-alkylation to introduce the acetamide precursor, subsequent hydrolysis to the carboxylic acid, and a final amide coupling to yield the target compound. This approach ensures high regioselectivity and leverages robust, well-documented chemical transformations.

Overall Synthetic Workflow

The synthesis is logically divided into four principal stages, as illustrated in the workflow diagram below.

Caption: High-level overview of the four-step synthesis pathway.

Detailed Experimental Protocols

Step 1: Vilsmeier-Haack Formylation of Indole

Objective: To introduce a formyl (-CHO) group at the electron-rich C3 position of the indole ring, yielding indole-3-carboxaldehyde.

Background & Rationale: The Vilsmeier-Haack reaction is the preeminent method for the formylation of activated aromatic and heteroaromatic systems like indole.[6] The reaction employs a Vilsmeier reagent, an electrophilic chloroiminium salt, generated in situ from a substituted amide (N,N-dimethylformamide, DMF) and an acid chloride (phosphorus oxychloride, POCl₃).[6][7] This electrophile preferentially attacks the C3 position of indole, leading to the desired aldehyde after aqueous workup.[8]

Procedure:

-

Equip a three-neck round-bottom flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Maintain the system under an inert nitrogen atmosphere.

-

To the flask, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice-water bath.

-

Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the solution by the slow addition of a 30% aqueous sodium hydroxide (NaOH) solution until the pH is approximately 7-8. This step hydrolyzes the iminium intermediate to the aldehyde.

-

The product, indole-3-carboxaldehyde, will precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from ethanol or an ethanol-water mixture.

| Reagent | Molar Eq. | Purpose |

| Indole | 1.0 | Starting Material |

| POCl₃ | 1.2 | Vilsmeier Reagent Component |

| DMF | 5.0 | Vilsmeier Reagent / Solvent |

| NaOH (aq) | As needed | Neutralization / Hydrolysis |

Step 2: N-Alkylation of Indole-3-carboxaldehyde

Objective: To attach an ethyl acetate moiety to the indole nitrogen (N1 position), forming ethyl 2-(3-formyl-indol-1-yl)acetate.

Background & Rationale: The nitrogen of the indole ring, while less nucleophilic than the C3 position, can be deprotonated by a suitable base to form an indolide anion.[1] This anion then acts as a nucleophile, readily attacking an electrophilic alkylating agent like ethyl bromoacetate in a standard Sₙ2 reaction. A strong, non-nucleophilic base such as sodium hydride (NaH) is ideal for this deprotonation, ensuring the reaction proceeds cleanly at the nitrogen atom.

Procedure:

-

To a dry, nitrogen-flushed flask, add a 60% dispersion of sodium hydride (NaH, 1.2 equivalents) in mineral oil.

-

Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, decanting the hexane carefully under nitrogen.

-

Add anhydrous tetrahydrofuran (THF) to the flask to create a slurry. Cool the flask to 0 °C.

-

Dissolve indole-3-carboxaldehyde (1 equivalent) in anhydrous THF and add it dropwise to the NaH slurry. Effervescence (H₂ gas) will be observed.

-

Stir the mixture at 0 °C for 30-45 minutes to ensure complete deprotonation.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

-

After addition, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Once the reaction is complete, quench it by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (x3).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude oil/solid by column chromatography on silica gel to yield the pure ester.

| Reagent | Molar Eq. | Purpose |

| Indole-3-carboxaldehyde | 1.0 | Starting Material |

| Sodium Hydride (NaH) | 1.2 | Base (Deprotonation) |

| Ethyl Bromoacetate | 1.1 | Alkylating Agent |

| Anhydrous THF | - | Solvent |

Step 3: Saponification to 2-(3-Formyl-indol-1-yl)acetic acid

Objective: To hydrolyze the ethyl ester to the corresponding carboxylic acid.

Background & Rationale: Saponification is the base-mediated hydrolysis of an ester. The hydroxide ion acts as a nucleophile, attacking the ester carbonyl. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final proton transfer yields the carboxylate salt. Subsequent acidification with a strong acid protonates the carboxylate to give the final carboxylic acid product.

Procedure:

-

Dissolve ethyl 2-(3-formyl-indol-1-yl)acetate (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH, 2-3 equivalents) or sodium hydroxide (NaOH) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the disappearance of the starting material by TLC.

-

Once hydrolysis is complete, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether or dichloromethane to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1 M hydrochloric acid (HCl).

-

The carboxylic acid product will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Step 4: Amide Coupling with Furfurylamine

Objective: To form the final amide bond between 2-(3-Formyl-indol-1-yl)acetic acid and furfurylamine.

Background & Rationale: Direct reaction between a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can be destructive to complex molecules.[9][10] Therefore, the carboxylic acid must first be activated. 1,1'-Carbonyldiimidazole (CDI) is an excellent coupling reagent that reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate.[11] This intermediate is then readily attacked by the amine (furfurylamine) to form the desired amide with high efficiency at room temperature. The byproducts (imidazole and CO₂) are innocuous and easily removed.

Procedure:

-

In a dry, nitrogen-flushed flask, dissolve 2-(3-Formyl-indol-1-yl)acetic acid (1 equivalent) in anhydrous dichloromethane (DCM) or THF.

-

Add 1,1'-Carbonyldiimidazole (CDI, 1.1 equivalents) in one portion. Stir at room temperature. Effervescence (CO₂) may be observed.

-

Allow the activation to proceed for 1 hour at room temperature. A clear solution of the acylimidazolide intermediate should form.

-

Add furfurylamine (furan-2-ylmethanamine, 1.05 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 3-5 hours or until TLC analysis indicates the consumption of the acid.

-

Wash the reaction mixture successively with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield the final compound, this compound.

| Reagent | Molar Eq. | Purpose |

| 2-(3-Formyl-indol-1-yl)acetic acid | 1.0 | Carboxylic Acid Component |

| 1,1'-Carbonyldiimidazole (CDI) | 1.1 | Coupling Agent |

| Furfurylamine | 1.05 | Amine Component |

| Anhydrous DCM/THF | - | Solvent |

Mechanistic Considerations

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization. The Vilsmeier-Haack reaction proceeds through a well-defined electrophilic aromatic substitution pathway.

Caption: Mechanism of the Vilsmeier-Haack formylation of indole.

Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

| Compound | Technique | Expected Key Signals |

| Indole-3-carboxaldehyde | ¹H NMR | Singlet ~9.9 ppm (-CHO), Singlet ~8.3 ppm (indole H2), Multiplets ~7.2-8.2 ppm (aromatic), Broad singlet >11.0 ppm (N-H) |

| IR (cm⁻¹) | ~3100-3300 (N-H stretch), ~1650-1670 (C=O stretch, aldehyde) | |

| Ethyl 2-(3-formyl-indol-1-yl)acetate | ¹H NMR | Singlet ~10.0 ppm (-CHO), Singlet ~5.1 ppm (-CH₂-), Triplet ~1.2 ppm (-CH₃), Quartet ~4.2 ppm (-OCH₂-) |

| 2-(3-Formyl-indol-1-yl)acetic acid | ¹H NMR | Singlet ~10.0 ppm (-CHO), Singlet ~5.2 ppm (-CH₂-), Broad singlet >10.0 ppm (-COOH) |

| Final Product | ¹H NMR | Singlet ~9.9 ppm (-CHO), Singlet ~5.0 ppm (indole-CH₂), Doublet ~4.4 ppm (furan-CH₂), Broad triplet ~8.5 ppm (-NH-), Signals for indole and furan rings |

| ¹³C NMR | ~185 ppm (aldehyde C=O), ~168 ppm (amide C=O) | |

| MS (ESI+) | Calculated m/z for C₁₆H₁₄N₂O₃, expected [M+H]⁺ peak |

Safety and Handling

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle as a mineral oil dispersion and wash with anhydrous solvent under an inert atmosphere.

-

Ethyl Bromoacetate: Lachrymator and toxic. Avoid inhalation and skin contact. Handle in a fume hood.

-

Solvents (DMF, THF, DCM): Handle in a well-ventilated area, avoiding ignition sources. DMF is a potent liver toxin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

References

-

Indian Journal of Chemistry. (Date not available). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Available at: [Link]

-

ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Available at: [Link]

-

Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenyl-3H-indol-2-yl)-3-(dimethylamino)acrylaldehyde and its some reactions. Available at: [Link]

-

Sciencemadness.org. (Date not available). Acylation of Indoles by Duff Reaction and Vilsmeier-Haack Formylation and Conformation of N- Formylindoles. Available at: [Link]

-

PubMed. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312. Available at: [Link]

-

NIH Public Access. (Date not available). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Available at: [Link]

-

NIH National Center for Biotechnology Information. (Date not available). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Available at: [Link]

-

RSC Publishing. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Available at: [Link]

-

ResearchGate. (2024). N-Alkylation/Arylation of Indole-3-Carboxaldehyde and Gelatin Functionalization via Schiff Base Formation. Available at: [Link]

- Google Patents. (Date not available). Process for n-alkylation of indoles.

-

PubMed. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Available at: [Link]

-

ResearchGate. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. Available at: [Link]

-

MDPI. (2025). N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. Available at: [Link]

-

Nature. (2025). New formyl indole derivatives based on thiobarbituric acid and their nano-formulations; synthesis, characterization, parasitology and histopathology investigations. Available at: [Link]

-

ResearchGate. (2018). A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. Available at: [Link]

-

PubMed. (2012). Direct amide formation from unactivated carboxylic acids and amines. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Available at: [Link]

-

PubMed Central. (2022). Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. Available at: [Link]

-

RSC Publishing. (Date not available). Coupling reactions of indole-3-acetic acid derivatives. Synthesis of arcyriaflavin A. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

-

ResearchGate. (Date not available). Indole-3-acetic acid in plant-microbe interactions. Available at: [Link]

Sources

- 1. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists: Discovery of ACT-774312 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04266A [pubs.rsc.org]

- 4. Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. growingscience.com [growingscience.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct amide formation from unactivated carboxylic acids and amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide: Synthesis, Characterization, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical properties, proposed synthesis, and potential biological significance of the novel compound 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and the well-documented chemistry of its constituent indole, furan, and acetamide moieties. We present a reasoned, scientifically grounded perspective for researchers, chemists, and drug development professionals interested in this class of compounds. This guide covers a plausible synthetic pathway, standard characterization protocols, and explores the potential for this molecule in therapeutic applications, drawing parallels from established research on similar structures.

Introduction and Rationale

The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, indole-3-carboxaldehyde (I3A) serves as a versatile precursor for a multitude of derivatives with significant therapeutic potential.[1][3][4] The functionalization of the indole nitrogen at the N-1 position and modification of the C-3 formyl group are common strategies to modulate biological activity.[1][3]

Simultaneously, the furan ring is another privileged heterocyclic structure found in many biologically active compounds, contributing to interactions with various enzymes and receptors.[5][6][7] The combination of these two pharmacophores through an N-substituted acetamide linker presents a compelling strategy for the design of novel molecular entities. The acetamide bridge offers conformational flexibility and hydrogen bonding capabilities, which are crucial for molecular recognition at biological targets.

This guide focuses on the specific molecule, This compound . We will extrapolate its likely chemical properties, propose a robust synthetic methodology, and discuss its potential as a lead compound in drug discovery based on the rich pharmacology of its parent structures.

Physicochemical and Structural Properties

While experimental data for the title compound is scarce, we can predict its core properties based on its structure. A related compound, 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide, is documented with a CAS number of 333750-65-5.[8] By adjusting for the aromatic furan ring instead of the saturated tetrahydrofuran ring, we can determine the precise molecular characteristics.

| Property | Predicted Value |

| IUPAC Name | 2-(3-formyl-1H-indol-1-yl)-N-(furan-2-ylmethyl)acetamide |

| Molecular Formula | C₁₆H₁₄N₂O₃ |

| Molecular Weight | 282.29 g/mol |

| CAS Number | Not assigned. |

| InChI Key | (Predicted) |

| Canonical SMILES | O=CC1=CN(CC(=O)NCC2=CC=CO2)C3=CC=CC=C13 |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and alcohols; low solubility in water. |

| Appearance | Likely a solid at room temperature, potentially crystalline, color ranging from off-white to yellow. |

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available indole-3-carboxaldehyde. This proposed pathway is based on well-established N-alkylation and amidation reactions common in indole chemistry.[3][9]

Step 1: N-Alkylation of Indole-3-carboxaldehyde

The first step involves the alkylation of the indole nitrogen with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. This reaction is typically performed in the presence of a base to deprotonate the indole nitrogen, facilitating nucleophilic attack on the haloacetate.

-

Protocol:

-

Dissolve indole-3-carboxaldehyde (1.0 eq) in a polar aprotic solvent such as acetone or DMF.

-

Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).

-

Add ethyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to reflux (typically 50-70°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling, filter off the base and evaporate the solvent under reduced pressure.

-

The crude product, ethyl 2-(3-formyl-1H-indol-1-yl)acetate, can be purified by recrystallization or column chromatography.

-

Step 2: Amidation with Furfurylamine

The second step involves the direct amidation of the resulting ester with furfurylamine. This can be achieved by heating the two components together, often without a catalyst, or by using coupling agents for a more controlled reaction at lower temperatures. A more robust method involves a preliminary hydrolysis of the ester to the carboxylic acid, followed by a standard peptide coupling reaction.

-

Protocol (via Amide Formation from Ester):

-

Combine ethyl 2-(3-formyl-1H-indol-1-yl)acetate (1.0 eq) and furfurylamine (1.5-2.0 eq) in a suitable solvent like ethanol or neat.

-

Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent in vacuo.

-

Purify the resulting crude product, this compound, by column chromatography on silica gel.

-

-

Protocol (via Carboxylic Acid Intermediate):

-

Hydrolyze ethyl 2-(3-formyl-1H-indol-1-yl)acetate using a base like NaOH or LiOH in a water/THF mixture to yield 2-(3-formyl-1H-indol-1-yl)acetic acid.

-

Dissolve the resulting acid (1.0 eq) in a solvent like DCM or DMF.

-

Add a coupling agent such as 1,1'-Carbonyldiimidazole (CDI) or a combination of EDC/HOBt.[9]

-

Add furfurylamine (1.1 eq) and a non-nucleophilic base like triethylamine (TEA) or DIPEA.

-

Stir the reaction at room temperature until completion.

-

Perform an aqueous workup to remove reagents and purify by column chromatography.

-

The second method (via the carboxylic acid) is often preferred as it leads to cleaner reactions and higher yields.

Caption: Proposed two-step synthesis of the target compound.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized compound, a suite of standard spectroscopic techniques would be employed.

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the formyl proton (-CHO) around 9-10 ppm. - Signals for the furan ring protons. - A characteristic singlet for the N-CH₂-C=O methylene protons. - A doublet for the -C=O-NH-CH₂- methylene protons, coupled to the amide proton. - A triplet for the amide proton (-NH-). - Aromatic protons corresponding to the indole ring system. |

| ¹³C NMR | - A signal for the formyl carbon (-CHO) around 180-190 ppm. - A signal for the amide carbonyl carbon (-C=O) around 165-175 ppm. - Resonances corresponding to the carbons of the indole and furan rings. - Signals for the two methylene carbons. |

| FT-IR | - A strong C=O stretching band for the aldehyde around 1650-1680 cm⁻¹. - A strong C=O stretching band for the amide (Amide I band) around 1630-1690 cm⁻¹. - An N-H stretching band around 3200-3400 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons. |

| Mass Spec (HRMS) | The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact calculated mass of the compound (C₁₆H₁₄N₂O₃), confirming its elemental composition.[10] |

These characterization methods, when used in combination, provide a self-validating system to unequivocally confirm the successful synthesis of this compound.

Potential Biological Activity and Therapeutic Applications

The convergence of the indole-3-carboxaldehyde and furan-acetamide motifs suggests a strong potential for significant biological activity.

-

Anticancer Activity: Indole derivatives are widely investigated as anticancer agents.[2][8] Some function as inhibitors of crucial cellular pathways, such as microtubule polymerization or specific kinases. Recently, N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were designed as epidermal growth factor receptor (EGFR) inhibitors, showing potent activity against several cancer cell lines.[11] The title compound could potentially act through similar mechanisms.

-

Antimicrobial and Antifungal Activity: Both indole and furan scaffolds are known to exhibit potent antimicrobial and antifungal properties.[3][7][8] The combined structure could lead to synergistic effects, offering a new avenue for developing agents against resistant strains of bacteria and fungi.

-

Anti-inflammatory Effects: Many indole-based compounds show promise as anti-inflammatory agents.[8] N-substituted acetamide derivatives have recently been identified as potent antagonists of the P2Y₁₄ receptor, which is involved in inflammatory diseases like gout.[12] This suggests a potential role for our target compound in modulating inflammatory pathways.

Caption: Relationship between structural motifs and potential bioactivity.

Conclusion and Future Directions

This compound represents a molecule of significant interest at the intersection of indole and furan chemistry. Based on a comprehensive analysis of related structures, we have outlined its predicted physicochemical properties, a robust synthetic strategy, and a clear pathway for its structural verification.

The true potential of this compound lies in its probable biological activities. The well-documented anticancer, antimicrobial, and anti-inflammatory roles of its constituent parts strongly suggest that this molecule could serve as a valuable lead compound for drug discovery. Future research should focus on the synthesis and purification of this compound, followed by a comprehensive screening against a panel of cancer cell lines, pathogenic microbes, and inflammatory pathway targets. Such studies will be critical in validating the therapeutic potential hypothesized in this guide.

References

-

ResearchGate. Synthesis of indole‐3‐carboxaldehyde based amide derivatives. [Link]

-

Der Pharma Chemica. Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. [Link]

-

Semantic Scholar. (2017, October 1). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. [Link]

-

International Journal of Pharmaceutical Sciences. Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation. [Link]

-

Afyon Kocatepe Üniversitesi. Synthesis of Indole-3-Carboxyaldehyde Thiosemicarbazone Derivatives and Investigation of Antioxidant and Anticholinesterase. [Link]

-

PubMed Central. Discovery of 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives as novel inhibitors of SARS-CoV-2 main protease. [Link]

-

Mynachem. This compound. [Link]

-

Semantic Scholar. Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents. [Link]

-

PubMed. (2024, June 27). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link]

-

Oriental Journal of Chemistry. (2019, May 8). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. [Link]

-

ResearchGate. (2025, September 6). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. [Link]

-

MDPI. N-(2-((2-(1H-indol-3-yl)ethyl)carbamoyl)phenyl)furan-2-carboxamide. [Link]

-

International Journal of Advanced Biological and Biomedical Research. (2024, January 25). Furan: A Promising Scaffold for Biological Activity. [Link]

-

ResearchGate. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review. [Link]

-

Molport. Compound 2-[3-(furan-2-carbonyl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide. [Link]

-

MDPI. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. [Link]

-

ResearchGate. (2018, June 8). A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. [Link]

-

PubChem. N,N-diethyl-2-(1H-indol-3-yl)acetamide. [Link]

-

Molport. Compound N-(2,4-dimethylphenyl)-2-[3-(furan-2-carbonyl)-1H-indol-1-yl]acetamide. [Link]

-

Chemcd. N-(FURAN-2-YLMETHYL)-2-(1H-INDOL-3-YL)ACETAMIDE Spectrum. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. [PDF] 1H-Indole-3-carboxaldehyde: Synthesis and Reactions | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. ijabbr.com [ijabbr.com]

- 8. Buy 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide | 333750-65-5 [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents | Semantic Scholar [semanticscholar.org]

- 12. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide

Foreword

The confluence of privileged pharmacological scaffolds into a single molecular entity presents a compelling strategy in modern drug discovery. The compound 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide is a fascinating exemplar of such molecular hybridization, incorporating both an indole-3-carbaldehyde and a furan moiety. While direct and extensive research on this specific molecule is nascent, a wealth of information on its constituent parts allows us to postulate a putative mechanism of action and design a rigorous experimental framework for its validation. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into a hypothetical, yet scientifically grounded, mechanism of action and the experimental workflows required to elucidate it.

Introduction: A Molecule of Bifold Potential

This compound is a synthetic compound that marries two key heterocyclic structures known for their diverse biological activities: the indole and the furan rings.[1][2] The indole nucleus is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[3] Specifically, the indole-3-carbaldehyde moiety is a known metabolite of L-tryptophan produced by gut microbiota and has been identified as an agonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune responses.[4] The furan ring is also a privileged scaffold in drug discovery, contributing to a wide array of therapeutic properties including antimicrobial, anti-inflammatory, and anticancer effects, often by enhancing binding affinity and pharmacokinetic profiles.[1][5]

The logical synthesis of these two pharmacophores in this compound suggests a potential for synergistic or novel biological activities. This guide will, therefore, propose a mechanism of action centered around the known pharmacology of the indole-3-carbaldehyde core and further explore the potential modulatory effects of the N-furan-2-ylmethyl-acetamide side chain.

A Proposed Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Agonism

Based on the established activity of the indole-3-carbaldehyde scaffold, we hypothesize that This compound acts as an agonist of the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor that plays a crucial role in regulating xenobiotic metabolism, immune cell differentiation, and intestinal homeostasis.[4]

Upon entering the cell, the compound is proposed to bind to the cytosolic AhR complex, which is chaperoned by proteins such as Hsp90, XAP2, and p23. Ligand binding induces a conformational change, leading to the dissociation of the chaperone proteins and the translocation of the AhR into the nucleus. In the nucleus, AhR heterodimerizes with the AhR Nuclear Translocator (ARNT). This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.

Key downstream targets of AhR activation include cytochrome P450 enzymes (e.g., CYP1A1, CYP1B1), which are involved in metabolism, and cytokines such as Interleukin-22 (IL-22), which plays a critical role in mucosal immunity and tissue repair.[4]

The N-furan-2-ylmethyl-acetamide side chain may influence the compound's potency, selectivity, and pharmacokinetic properties. The furan moiety could enhance cell permeability, improve binding affinity to the AhR ligand-binding pocket, or modulate the metabolic stability of the molecule.

Visualizing the Proposed Signaling Pathway

Caption: Proposed Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Experimental Protocols for Mechanism Elucidation

To validate the proposed mechanism of action, a series of well-defined experiments are required. The following protocols provide a comprehensive workflow for investigating the interaction of this compound with the AhR pathway.

In Vitro AhR Activation Assays

Objective: To determine if the compound can directly activate the AhR and induce the expression of its target genes.

Experimental Workflow:

Caption: Experimental workflow for in vitro AhR activation assays.

Step-by-Step Protocol: XRE-Luciferase Reporter Assay

-

Cell Seeding: Seed HepG2 cells transiently or stably transfected with an XRE-driven luciferase reporter plasmid into a 96-well plate at a density of 1 x 10^4 cells per well. Allow cells to adhere overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in cell culture medium to achieve the final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a known AhR agonist (e.g., TCDD) as a positive control and a vehicle control (DMSO).

-

Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions or controls to the respective wells.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.

-

Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm direct binding of the compound to AhR in a cellular context.

Step-by-Step Protocol:

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293T cells overexpressing AhR) to near confluency. Treat the cells with the compound or vehicle control for 1 hour at 37°C.

-

Heating Profile: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction (containing stabilized protein) from the precipitated protein by centrifugation.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an anti-AhR antibody.

-

Data Analysis: Quantify the band intensities and plot the amount of soluble AhR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates direct binding and stabilization of AhR.

Data Interpretation and Validation

The experimental data should be carefully analyzed to build a cohesive picture of the compound's mechanism of action.

| Experiment | Expected Outcome for AhR Agonism | Interpretation |

| XRE-Luciferase Reporter Assay | Dose-dependent increase in luciferase activity. | The compound activates the transcriptional activity of the AhR-ARNT complex. |

| qPCR | Dose-dependent increase in mRNA levels of CYP1A1 and IL-22. | The compound induces the expression of known AhR target genes. |

| Western Blot | Dose-dependent increase in the protein levels of CYP1A1. | The induced gene expression translates to increased protein synthesis. |

| CETSA | A rightward shift in the melting curve of AhR in the presence of the compound. | The compound directly binds to and stabilizes the AhR protein. |

If the experimental results align with these expected outcomes, it would provide strong evidence for the proposed mechanism of action. Discrepancies would necessitate the exploration of alternative hypotheses, such as off-target effects or modulation of other signaling pathways.

Conclusion

The novel hybrid molecule this compound holds significant therapeutic potential due to the established bioactivities of its indole and furan components. The proposed mechanism of action, centered on the agonism of the Aryl Hydrocarbon Receptor, provides a solid foundation for further investigation. The detailed experimental protocols outlined in this guide offer a clear and rigorous path to elucidate the precise molecular interactions and cellular consequences of this promising compound. The successful validation of this mechanism would pave the way for its development as a potential therapeutic agent in immunology, oncology, or other fields where AhR modulation is beneficial.

References

- Smolecule. (2023, August 15). 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide.

- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery.

- Benchchem. (n.d.). Pharmacological significance of the furan scaffold in drug discovery.

- ResearchGate. (2025, August 6). Furans, Thiophenes and Related Heterocycles in Drug Discovery.

- ResearchGate. (n.d.). Clinically approved drugs containing furan ring.

- Wikipedia. (n.d.). Indole-3-carbaldehyde.

Sources

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Buy 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide | 333750-65-5 [smolecule.com]

- 4. Indole-3-carbaldehyde - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Therapeutic Potential of 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide: A Technical Guide for Drug Discovery Professionals

Foreword: The Promise of Privileged Scaffolds in Modern Drug Discovery

In the relentless pursuit of novel therapeutic agents, medicinal chemists and drug discovery professionals are increasingly turning their attention to "privileged scaffolds" – molecular frameworks that consistently appear in biologically active compounds. The indole nucleus, a bicyclic aromatic heterocycle, stands as a paramount example of such a scaffold, forming the core of numerous approved drugs and clinical candidates.[1][2] Its remarkable versatility allows for a diverse range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This technical guide delves into the therapeutic potential of a specific indole derivative, 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide , a molecule that elegantly combines the revered indole core with other pharmacologically significant moieties.

While direct and extensive research on this specific molecule is emerging, its structural components—an indole-3-carbaldehyde, an N-substituted acetamide linker, and a furan-2-ylmethylamine group—are each well-documented for their significant biological activities.[3][5][6] This guide will, therefore, provide a comprehensive, in-depth analysis of the anticipated biological profile of this compound by examining the established activities of its constituent parts. We will explore its synthetic pathways, potential therapeutic targets, and propose robust experimental protocols for its biological evaluation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of this intriguing indole derivative.

I. Molecular Architecture and Synthesis: Building the Bioactive Candidate

The chemical structure of this compound (Chemical Formula: C17H20N2O3) is characterized by an indole ring substituted at the nitrogen (N1) with an acetamide group, which in turn is N-substituted with a furan-2-ylmethyl moiety.[7] A key feature is the formyl group (-CHO) at the C3 position of the indole ring, a common precursor for the synthesis of a wide array of heterocyclic compounds and Schiff bases with demonstrated biological activities.[8][9]

Synthetic Strategy: A Plausible Pathway

A logical and efficient synthesis of the title compound can be envisioned through a multi-step process, leveraging established organic chemistry reactions. A proposed synthetic route is outlined below:

Diagram: Proposed Synthesis Workflow

A plausible synthetic workflow for this compound.

Step-by-Step Protocol:

-

N-Alkylation of Indole-3-carbaldehyde: The synthesis would commence with the N-alkylation of commercially available indole-3-carbaldehyde. This can be achieved by reacting it with an ethyl haloacetate, such as ethyl chloroacetate, in the presence of a suitable base like potassium carbonate in a polar aprotic solvent (e.g., acetone or DMF).

-

Ester Hydrolysis: The resulting ester, ethyl 2-(3-formyl-1H-indol-1-yl)acetate, would then undergo hydrolysis to yield the corresponding carboxylic acid, 2-(3-formyl-1H-indol-1-yl)acetic acid. This transformation is typically carried out using a base such as lithium hydroxide in a mixture of water and a miscible organic solvent like THF or methanol.

-

Amide Coupling: The final step involves the coupling of the carboxylic acid with furan-2-ylmethanamine. This amide bond formation can be facilitated by a variety of modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

II. Anticipated Biological Activities: A Multifaceted Pharmacological Profile

Based on the extensive literature on its constituent moieties, this compound is predicted to exhibit a range of valuable biological activities.

| Structural Moiety | Established Biological Activities | Potential Therapeutic Areas |

| Indole-3-carbaldehyde | Anticancer, Antimicrobial, Antifungal, Anti-inflammatory, Antioxidant[3][8][10] | Oncology, Infectious Diseases, Inflammatory Disorders |

| N-Substituted Acetamide | Antihyperglycemic, Antioxidant, Anticancer[11][12] | Metabolic Diseases, Oncology |

| Furan-2-ylmethylamine | Antibacterial, Antiviral, Anti-inflammatory, Antifungal, Antitumor[6][13][14] | Infectious Diseases, Inflammatory Disorders, Oncology |

A. Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The indole scaffold is a cornerstone in the development of anticancer agents, with many derivatives exhibiting potent cytotoxic effects against various cancer cell lines.[15][16] The presence of the indole-3-carbaldehyde moiety is particularly significant, as derivatives have shown promising antiproliferative activities.[3] Furthermore, some N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives have been investigated as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[17]

Potential Mechanisms of Action:

-

EGFR Inhibition: The compound may act as an inhibitor of EGFR, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis.

-

Induction of Apoptosis: Many indole derivatives induce programmed cell death (apoptosis) in cancer cells through various signaling pathways.

-

Tubulin Polymerization Inhibition: Certain indole-based compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[16]

Diagram: Potential Anticancer Mechanisms of Action

Potential pathways for the anticancer activity of the title compound.

B. Antimicrobial and Antifungal Activity: Combating Infectious Diseases

Both indole and furan derivatives are well-recognized for their broad-spectrum antimicrobial and antifungal properties.[3][13][18] Indole-3-carbaldehyde derivatives have demonstrated activity against a range of bacteria and fungi.[8][9] Similarly, furan-containing compounds are integral to several antimicrobial drugs.[14]

Proposed Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the stock solution in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., bacteria at ~5 x 10^5 CFU/mL, fungi at ~2.5 x 10^3 CFU/mL) to each well.

-

Controls: Include positive controls (microorganism in medium without the compound) and negative controls (medium only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

C. Anti-inflammatory and Antioxidant Properties: Modulating Physiological Responses

Indole derivatives have been investigated for their potential to modulate inflammatory pathways.[7] Additionally, the indole nucleus can act as a scavenger of free radicals, bestowing antioxidant properties upon its derivatives.[10][19] Furan derivatives also exhibit anti-inflammatory and antioxidant activities.[6][14]

Proposed Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Solutions: Prepare a stock solution of the test compound in methanol. Also, prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. Ascorbic acid or Trolox can be used as a positive control.

III. Future Directions and Concluding Remarks

The convergence of the indole, acetamide, and furan moieties within a single molecular entity, This compound , presents a compelling case for its investigation as a multifaceted therapeutic agent. While this guide has delineated its potential biological activities based on a robust foundation of existing literature on its structural components, it is imperative that these hypotheses are now subjected to rigorous experimental validation.

The proposed protocols for assessing its anticancer, antimicrobial, and antioxidant activities provide a solid starting point for its preclinical evaluation. Further studies should also aim to elucidate its precise mechanisms of action, pharmacokinetic profile, and in vivo efficacy. The exploration of this and similar hybrid molecules holds significant promise for the discovery of next-generation therapeutics to address pressing global health challenges.

IV. References

-

2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide - Smolecule. (2023-08-15).

-

New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed. (n.d.).

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde - ResearchGate. (n.d.).

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Publishing. (n.d.).

-

Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed. (n.d.).

-

Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation - Der Pharma Chemica. (n.d.).

-

Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC - PubMed Central. (n.d.).

-

Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - MDPI. (n.d.).

-

Synthesis Of Schiff Bases Of Indole-3-Carboxaldehyde Derivatives Using Biginelli Reaction And Their Antioxidant Evaluation - International Journal of Pharmaceutical Sciences. (n.d.).

-

Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - MDPI. (2023-03-13).

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 - PMC - NIH. (n.d.).

-

Synthesis, Spectral Characterization and biological activity of N-Substituted Derivatives of Tetrahydrofuran-2-ylmethylamine - ResearchGate. (n.d.).

-

Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - MDPI. (n.d.).

-

Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed. (2024-06-27).

-

Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - NIH. (2021-01-12).

-

Pharmacological activity of furan derivatives. (2024-12-10).

-

Furan: A Promising Scaffold for Biological Activity. (2024-01-25).

-

Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives - PubMed. (n.d.).

-

Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC - PubMed Central. (2020-08-19).

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. (n.d.).

-

Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents. (n.d.).

-

A Review on Biological and Medicinal Significance of Furan. (2023-02-18).

-

This compound - 迈纳科技商城-化学试剂. (n.d.).

-

Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis | Request PDF - ResearchGate. (2025-09-06).

-

Recent advancements on biological activity of indole and their derivatives: A review. (2022-12-01).

-

(PDF) A Facile Route towards the Synthesis of 2-(1H-indol-3-yl)-acetamides Using 1,1-Carbonyldiimidazole. - ResearchGate. (2018-06-08).

-

Recent advancements on biological activity of indole and their derivatives: A review - Chula Digital Collections. (2022-01-01).

Sources

- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. Buy 2-(3-Formyl-indol-1-yl)-N-(tetrahydro-furan-2-ylmethyl)-acetamide | 333750-65-5 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

- 11. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ijabbr.com [ijabbr.com]

- 14. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Design, synthesis and biological activities of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives as epidemal growth factor receptor inhibitors and anticancer agents | Semantic Scholar [semanticscholar.org]

- 18. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 19. ijpsjournal.com [ijpsjournal.com]

A Technical Guide to the Predicted Spectroscopic Profile of 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed, predictive analysis of the spectroscopic characteristics of the novel compound 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide. Due to the absence of published experimental data for this specific molecule, this document synthesizes information from structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, offering insights into the anticipated spectral features to aid in the identification and characterization of this and related compounds. Methodologies for spectroscopic analysis are also detailed, providing a framework for future experimental validation.

Introduction

The indole nucleus is a prominent scaffold in a vast array of biologically active compounds, including many approved pharmaceuticals and natural products.[1] Its unique electronic properties and ability to participate in various intermolecular interactions make it a privileged structure in drug design. The functionalization of the indole ring at the N-1 position with an acetamide side chain, which in turn is linked to a furan moiety, presents a molecule with a rich chemical architecture and potential for diverse biological activities. The formyl group at the C-3 position further adds to its synthetic versatility, serving as a key handle for the construction of more complex molecular entities.[1][2]

This guide focuses on the predicted spectroscopic signature of this compound, a compound for which, to our knowledge, no experimental spectroscopic data has been published. By dissecting the molecule into its constituent parts—the N-substituted indole-3-carboxaldehyde and the N-furan-2-ylmethyl-acetamide side chain—we can extrapolate a comprehensive and scientifically grounded spectroscopic profile.

Predicted Spectroscopic Data

The following sections detail the predicted NMR, IR, and MS data for this compound. These predictions are based on the known spectral properties of indole-3-carboxaldehyde, N-substituted indoles, and N-furfuryl amides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR chemical shifts are presented in the tables below.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | s | 1H | Aldehyde-H | The aldehyde proton of indole-3-carboxaldehyde typically appears around 10.0 ppm.[3] |

| ~8.3 | d | 1H | Indole-H4 | The H4 proton is deshielded by the formyl group and the ring current. |

| ~7.8 | s | 1H | Indole-H2 | The H2 proton of the indole ring. |

| ~7.4-7.2 | m | 3H | Indole-H5, H6, H7 | Aromatic protons of the indole benzene ring. |

| ~7.3 | dd | 1H | Furan-H5 | Furan protons have characteristic shifts; H5 is typically the most downfield. |

| ~6.3 | dd | 1H | Furan-H4 | |

| ~6.2 | d | 1H | Furan-H3 | |

| ~6.0 | br s | 1H | Amide-NH | The chemical shift of the amide proton can be broad and solvent-dependent. |

| ~5.0 | s | 2H | N-CH₂-Indole | Methylene protons adjacent to the indole nitrogen. |

| ~4.5 | d | 2H | N-CH₂-Furan | Methylene protons adjacent to the furan ring. |

| ~2.1 | s | 3H | Acetyl-CH₃ | The methyl protons of the acetyl group are not present in the target molecule. This is a correction from the initial thought process. The target molecule is an acetamide, not an acetyl group. The structure is this compound. The methylene group of the acetamide is what should be present. |

| ~5.0 | s | 2H | CO-CH₂-N(Indole) | Methylene protons of the acetamide group. |

Correction to Table 1 and Rationale: The initial thought of an acetyl-CH₃ was incorrect. The structure is an acetamide derivative. The methylene protons of the acetamide group (CO-CH₂-N(Indole)) are predicted to appear around 5.0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 101 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~185.0 | Aldehyde C=O | The aldehyde carbonyl carbon of indole-3-carboxaldehyde is typically found in this region.[3] |

| ~168.0 | Amide C=O | The amide carbonyl carbon. |

| ~150.0 | Furan-C2 | |

| ~143.0 | Furan-C5 | |

| ~138.0 | Indole-C7a | |

| ~137.0 | Indole-C3a | |

| ~125.0 | Indole-C4 | |

| ~124.0 | Indole-C2 | |

| ~123.0 | Indole-C6 | |

| ~122.0 | Indole-C5 | |

| ~118.0 | Indole-C3 | |

| ~111.0 | Furan-C4 | |

| ~110.0 | Furan-C3 | |

| ~110.0 | Indole-C7 | |

| ~50.0 | N-CH₂-Indole | Methylene carbon attached to the indole nitrogen. |

| ~38.0 | N-CH₂-Furan | Methylene carbon attached to the furan ring. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3300 | Medium | N-H stretch (amide) | Characteristic stretching vibration of the N-H bond in a secondary amide. |

| ~3100-3000 | Medium | C-H stretch (aromatic/furan) | Stretching vibrations of C-H bonds in the indole and furan rings. |

| ~2950-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methylene C-H bonds. |

| ~1680 | Strong | C=O stretch (aldehyde) | The aldehyde carbonyl group typically shows a strong absorption in this region. |

| ~1650 | Strong | C=O stretch (amide I band) | The amide carbonyl stretching is a very strong and characteristic band. |

| ~1540 | Medium | N-H bend (amide II band) | This band, coupled with the C-N stretching, is characteristic of secondary amides. |

| ~1450 | Medium | C=C stretch (aromatic) | Stretching vibrations of the carbon-carbon double bonds in the indole ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

-

Predicted Molecular Weight: 298.30 g/mol

-

Predicted Molecular Ion [M+H]⁺: m/z 299.11

-

Predicted Fragmentation Pattern: The molecule is expected to fragment at the amide bond and the bonds connecting the side chain to the indole and furan rings. Key predicted fragments include:

-

m/z 145: Indole-3-carboxaldehyde cation radical.

-

m/z 95: Furfuryl cation.

-

m/z 81: Furan-2-ylmethyl cation.

-

Experimental Protocols

The following are detailed, step-by-step methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range of -2 to 12 ppm.

-

Use a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

IR Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Data Acquisition:

-

Record the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 32) to improve the signal-to-noise ratio.

-

Acquire a background spectrum of the clean ATR crystal before running the sample.

-

-

Data Processing: The software will automatically perform a background subtraction.

Mass Spectrometry Protocol (LC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Liquid Chromatography (LC):

-

Inject a small volume (e.g., 5 µL) of the sample solution onto a C18 reverse-phase column.

-

Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS):

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Acquire full scan mass spectra over a range of m/z 100-500.

-

Perform fragmentation analysis (MS/MS) on the molecular ion peak to confirm the structure.

-

Visualizations

Molecular Structure

Caption: General workflow for the spectroscopic characterization of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The data and methodologies presented herein are intended to be a valuable resource for researchers, facilitating the identification and characterization of this and structurally related molecules. The synthesis and experimental validation of these predictions will be a critical next step in advancing the understanding of this novel compound's chemical and potentially biological properties.

References

- Vertex AI Search. (n.d.). Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.

-

PubChem. (n.d.). Indole-3-Carboxaldehyde. Retrieved January 17, 2026, from [Link]

- Der Pharma Chemica. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation.

-

NIST WebBook. (n.d.). 1H-Indole-3-carboxaldehyde. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2018). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved January 17, 2026, from [Link]

-

PubChem. (n.d.). 2-chloro-N-((furan-2-yl)methyl)acetamide. Retrieved January 17, 2026, from [Link]

-

Chemsrc. (n.d.). N-(Furan-2-ylmethyl)acetamide. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the crystal structure analysis of the novel compound, 2-(3-Formyl-indol-1-yl)-N-furan-2-ylmethyl-acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental rationale, procedural intricacies, and analytical depth required to elucidate the three-dimensional atomic arrangement of this promising heterocyclic molecule.

Introduction: The Scientific Imperative

The convergence of indole and furan moieties within a single molecular framework presents a compelling case for detailed structural investigation. The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] The furan ring, a versatile aromatic heterocycle, is also a privileged structure in drug discovery, known to enhance pharmacological profiles and contribute to diverse therapeutic effects such as antimicrobial and anticancer activities.[4][5][6][7][8] The title compound, this compound, combines these two pharmacophores, making it a molecule of significant interest for potential therapeutic applications.

Elucidating the precise three-dimensional structure of this molecule through single-crystal X-ray diffraction is paramount. This knowledge provides invaluable insights into its conformational preferences, intermolecular interactions, and the spatial arrangement of its functional groups. Such information is critical for understanding its structure-activity relationship (SAR), optimizing its biological activity, and guiding the rational design of next-generation therapeutic agents.[9]

Synthetic Pathway and Crystallization

The synthesis of this compound can be achieved through a multi-step process, culminating in the formation of the target molecule. A plausible synthetic route is outlined below.

Experimental Protocol: Synthesis

-

Preparation of 1-(Carboxymethyl)-1H-indole-3-carbaldehyde: Indole-3-carbaldehyde is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate in a suitable solvent like acetone to yield ethyl 1-(2-ethoxy-2-oxoethyl)-1H-indole-3-carboxylate. Subsequent hydrolysis of the ester using a base like sodium hydroxide affords 1-(carboxymethyl)-1H-indole-3-carbaldehyde.

-

Amide Coupling: The resulting carboxylic acid is then coupled with furan-2-ylmethanamine. This is typically achieved using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an inert solvent like dichloromethane (DCM) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature until completion.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure this compound.

Crystallization: The Gateway to Diffraction

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step.[9] The choice of solvent and crystallization technique is crucial and often determined empirically.

Experimental Protocol: Crystallization

-

Solvent Screening: A range of solvents of varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) are screened for their ability to dissolve the compound at elevated temperatures and allow for slow precipitation upon cooling.

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial. Slow evaporation of the solvent over several days can lead to the formation of well-defined crystals.[10]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound solution reduces its solubility, promoting crystallization.[10]

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a cryoloop and immediately flash-cooled in a stream of liquid nitrogen to prevent crystal damage.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the atomic-level three-dimensional structure of a crystalline solid.[11][12] The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Experimental Workflow for Crystal Structure Determination

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Data Collection and Structure Refinement

-

Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction intensities on a detector.

-

Data Processing: The raw diffraction data are processed to correct for experimental factors and to determine the unit cell parameters and space group of the crystal.

-

Structure Solution: The initial atomic positions are determined from the processed diffraction data using direct methods or Patterson methods.[11]

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[11]

-

Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy.

Structural Analysis and Interpretation

While a specific crystal structure for the title compound is not publicly available, we can predict its key structural features based on the analysis of closely related molecules. For instance, the crystal structure of 2-cyano-N-(furan-2-ylmethyl)acetamide reveals that the acetamide unit is inclined to the furan ring.[13][14]

Hypothetical Crystallographic Data

The following table presents hypothetical crystallographic data for this compound, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₇H₁₆N₂O₃ |

| Formula Weight | 296.32 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10.5 |

| b (Å) | ~8.2 |

| c (Å) | ~16.8 |

| α (°) | 90 |

| β (°) | ~98.5 |

| γ (°) | 90 |

| Volume (ų) | ~1430 |

| Z | 4 |

| Calculated Density (g/cm³) | ~1.38 |

| R-factor | < 0.05 |

Conformational Analysis

The molecule possesses several rotatable bonds, leading to conformational flexibility. The torsion angles around the N-C (acetamide) and C-C (linking the furan ring) bonds will dictate the overall shape of the molecule. It is anticipated that the planar indole and furan rings will be oriented at a significant dihedral angle to each other to minimize steric hindrance.

Intermolecular Interactions

In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. These may include:

-

Hydrogen Bonding: The N-H group of the acetamide linker can act as a hydrogen bond donor, while the carbonyl oxygen and the formyl oxygen can act as hydrogen bond acceptors.

-

π-π Stacking: The aromatic indole and furan rings can participate in π-π stacking interactions, further stabilizing the crystal packing.

-

C-H···O Interactions: Weak C-H···O hydrogen bonds may also contribute to the overall crystal packing.

Implications for Drug Discovery and Development

The detailed structural information obtained from crystal structure analysis is invaluable for drug discovery. It allows for:

-

Structure-Based Drug Design: The three-dimensional structure can be used to design more potent and selective analogs by identifying key interaction points with a biological target.

-